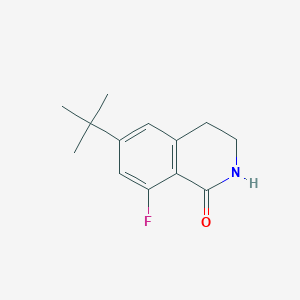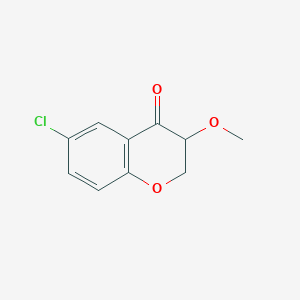
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the acylation of racemic benzoxazines with (S)-naproxen acyl chloride, followed by recrystallization or flash column chromatography on silica gel . The acidic hydrolysis of the resulting amides yields the desired compound in enantiomerically pure form .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one
- 6-Nitro-3,4-dihydro-2H-1-benzopyran-4-one
- 3,4-Dihydro-2H-1-benzopyran-4-one
Uniqueness
6-Chloro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its potency or selectivity in various applications compared to similar compounds .
Properties
Molecular Formula |
C10H9ClO3 |
|---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloro-3-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3 |
InChI Key |
GICSDUVSDVMEND-UHFFFAOYSA-N |
Canonical SMILES |
COC1COC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


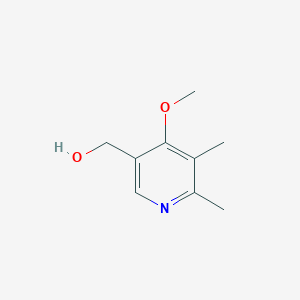

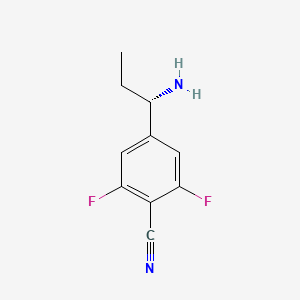
![2-Cyclopropylbenzo[D]thiazol-5-OL](/img/structure/B13051508.png)
![1-(5-Fluoropyrimidin-2-YL)-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13051511.png)

![ethyl (2S)-2-[[4-(aminomethyl)phenyl]sulfonyl-methylamino]-4-methylpentanoate;hydrochloride](/img/structure/B13051521.png)


![Racemic-(4aS,7R,7aR)-tert-butyl 7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13051541.png)
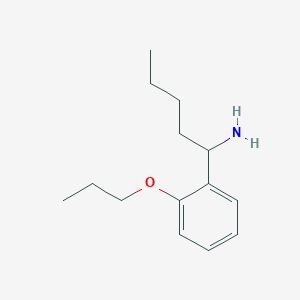
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13051568.png)

